

Introduction: Engineering Porosity and Functionality in MOFs with Pillaring Ligands

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Compound of Interest

Compound Name: 1,8-Diamidinoctane

CAS No.: 5578-81-4

Cat. No.: B15345770

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Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized from metal ions or clusters and organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them highly promising materials for a multitude of applications, including catalysis, gas storage, and notably, drug delivery.[2][3][4] The ability to precisely engineer the architecture of MOFs at the molecular level allows for the creation of sophisticated host-guest systems capable of high drug loading and controlled release.[4][5]

A powerful strategy for creating three-dimensional (3D) MOFs with well-defined channels is the "pillared-layer" approach.[6][7] In this design, two-dimensional (2D) metal-organic sheets are connected by bifunctional organic ligands, known as "pillars," to form a robust 3D framework. The length and chemical nature of the pillaring ligand directly dictate the interlayer spacing (pore height) and the chemical environment within the pores.[8] This offers a modular approach to tuning the framework's properties for specific applications.

This application note focuses on the use of **1,8-diamidinoctane** as a pillaring ligand. While aliphatic diamines like 1,8-diaminooctane have been explored for this purpose[9], the diamidino analogue presents unique opportunities. The amidine group (-C(=NH)NH₂) is significantly more

basic than a primary amine and possesses a distinct coordination chemistry. This enhanced basicity and hydrogen-bonding capability can be leveraged to create MOF channels with a high affinity for acidic drug molecules, potentially leading to increased loading capacities and pH-triggered release mechanisms. The flexible eight-carbon chain of **1,8-diamidinoctane** provides the necessary length and conformational freedom to generate porous frameworks with significant void volumes.

Section 1: The Unique Role of 1,8-Diamidinoctane as a Pillaring Ligand

Chemical Properties and Coordination Chemistry

1,8-Diamidinoctane is an alkane- α,ω -diamine derivative where the terminal amino groups are replaced by amidino groups.[10] The key to its utility lies in the electronic and structural properties of the amidino moiety.

- **Enhanced Basicity:** The amidine group is one of the strongest organic bases due to the resonance stabilization of its protonated form, the amidinium cation. This high basicity makes the pillars active sites for strong acid-base interactions with acidic guest molecules.
- **Coordination Versatility:** The amidine group can coordinate to metal centers in various modes, including monodentate and bidentate chelation, or act as a bridging ligand. This versatility allows for the formation of stable pillared structures with a range of metal ions.
- **Hydrogen Bonding:** Both the neutral amidine and the protonated amidinium cation are excellent hydrogen bond donors and acceptors. This facilitates strong interactions with encapsulated drug molecules, potentially improving loading efficiency and modulating release kinetics.

The flexible octane backbone allows the ligand to span significant interlayer distances while also permitting a degree of structural flexibility, which can be advantageous for accommodating large drug molecules.

Conceptual Framework: Pillaring 2D Layers

The synthesis of a pillared MOF using **1,8-diamidinoctane** typically involves the self-assembly of metal ions, a primary carboxylate linker that forms the 2D sheets, and the

diamidinoctane pillar that connects these sheets.

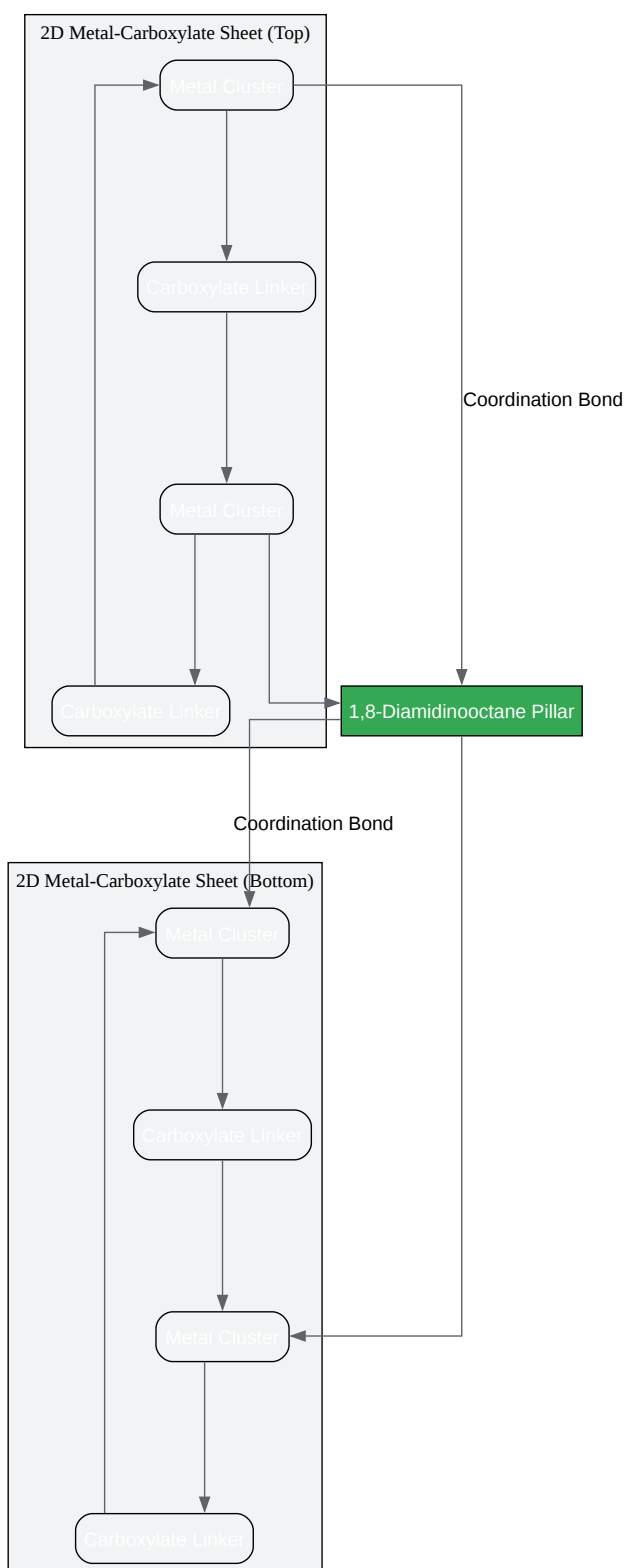


Fig. 1: Pillaring 2D sheets with 1,8-diamidinoctane.

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Caption: Conceptual diagram of **1,8-diamidinoctane** connecting two 2D metal-carboxylate layers to form a 3D pillared MOF.

Section 2: Synthesis Protocol for a **1,8-Diamidinoctane Pillared MOF**

This protocol describes a generalized solvothermal method for synthesizing a pillared-layer MOF, designated as Zn-BDC-DAO(amidine), using zinc nitrate, 1,4-benzenedicarboxylic acid (H₂BDC), and **1,8-diamidinoctane** dihydrochloride. The use of the dihydrochloride salt of the pillar is common for handling and stability.

Materials and Equipment

Reagents	Equipment
Zinc nitrate hexahydrate (Zn(NO ₃) ₂ ·6H ₂ O)	20 mL Scintillation vials or Teflon-lined autoclave
1,4-Benzenedicarboxylic acid (H ₂ BDC)	Programmable laboratory oven
1,8-Diamidinoctane dihydrochloride	Analytical balance
N,N-Dimethylformamide (DMF), high purity	Centrifuge
Ethanol (EtOH), absolute	Sonicator
Chloroform (CHCl ₃), ACS grade	Filtration apparatus
Deionized water	Vacuum oven

Solvothermal Synthesis Workflow

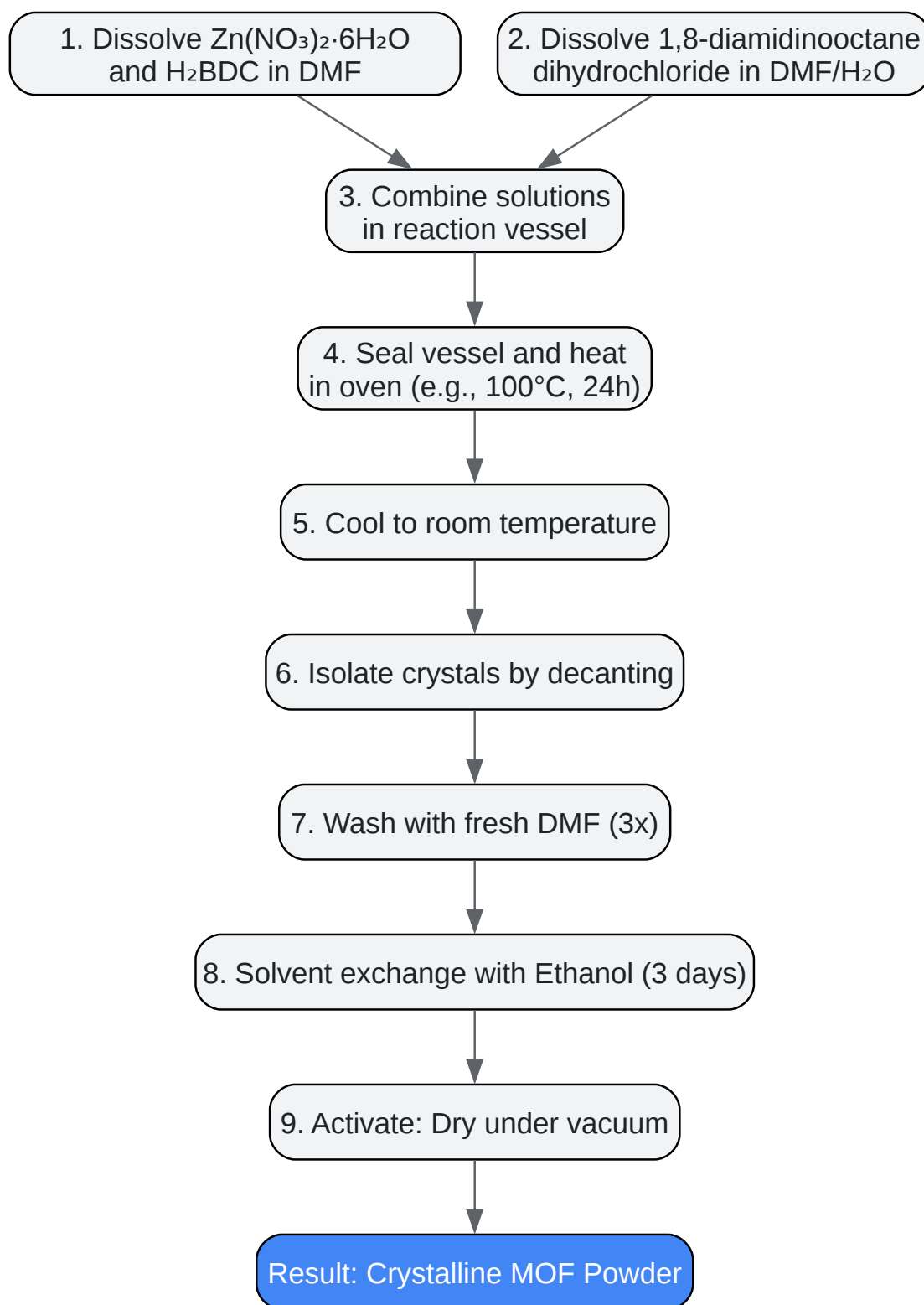


Fig. 2: Workflow for solvothermal synthesis of a pillared MOF.

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Caption: Step-by-step workflow for the synthesis and activation of the pillared MOF.

Detailed Synthesis Procedure

- **Solution A Preparation:** In a 15 mL vial, dissolve zinc nitrate hexahydrate (0.5 mmol, 148.7 mg) and 1,4-benzenedicarboxylic acid (0.5 mmol, 83.1 mg) in 10 mL of DMF. Sonicate for 15 minutes to ensure complete dissolution.
- **Solution B Preparation:** In a separate 5 mL vial, dissolve **1,8-diamidinoctane** dihydrochloride (0.25 mmol, 54.3 mg) in a mixture of 4 mL of DMF and 1 mL of deionized water. The water helps dissolve the salt and can act as a modulator in the reaction.
- **Reaction Assembly:** Carefully combine Solution B with Solution A in a 20 mL Teflon-lined stainless steel autoclave.
- **Solvothermal Reaction:** Seal the autoclave and place it in a preheated programmable oven. Heat the mixture at 100°C for 24 hours.[\[11\]](#)
- **Isolation:** After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Colorless, crystalline product should be visible.
- **Purification:** Carefully decant the mother liquor. Add 10 mL of fresh DMF to the crystals, cap the vial, and gently agitate for 6 hours. Decant and repeat this washing step two more times to remove unreacted starting materials.
- **Activation:** To remove the high-boiling point DMF solvent from the pores, perform a solvent exchange. Decant the DMF and immerse the crystals in 10 mL of a more volatile solvent like ethanol. Replace the ethanol every 24 hours for a total of 3 days. After the final exchange, collect the crystals by filtration and dry them under vacuum at 120°C for 12 hours. The resulting activated MOF is now ready for characterization and use.[\[11\]](#)

Section 3: Essential Characterization Protocols

Thorough characterization is critical to confirm the successful synthesis of the desired pillared MOF structure. The following table outlines the key techniques and their expected outcomes.

Technique	Purpose	Expected Results & Interpretation
Powder X-Ray Diffraction (PXRD)	To verify the crystallinity, phase purity, and structure of the bulk material. [12]	A well-defined diffraction pattern with sharp peaks indicates a highly crystalline product. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available. The absence of peaks from starting materials confirms phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy	To confirm the presence of functional groups from both the carboxylate linker and the diamidino pillar.	The spectrum should show characteristic asymmetric and symmetric stretching bands for the coordinated carboxylate groups (~ 1610 - 1550 cm^{-1} and 1400 - 1300 cm^{-1}). The presence of C=N stretching bands ($\sim 1650\text{ cm}^{-1}$) and N-H bands from the amidino group would confirm its incorporation.
Thermogravimetric Analysis (TGA)	To evaluate the thermal stability of the framework and quantify solvent content. [13]	The TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a stable plateau. A sharp weight loss at higher temperatures indicates the decomposition of the organic linkers and the collapse of the framework. The decomposition temperature is a measure of the MOF's thermal stability.

N ₂ Adsorption-Desorption (BET Analysis)	To determine the specific surface area, pore volume, and pore size distribution, confirming permanent porosity. [6]	An activated sample should exhibit a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data and is expected to be high, confirming the void space created by the pillars.
¹ H NMR Spectroscopy (Digested MOF)	To confirm the ratio of the BDC linker to the diamidinooctane pillar in the final structure. [14] [15]	A small amount of the activated MOF is digested in a deuterated acid (e.g., D ₂ SO ₄ /DMSO-d ₆). The ¹ H NMR spectrum of the resulting solution should show distinct peaks for the aromatic protons of BDC and the aliphatic protons of the octane chain. Integration of these peaks allows for the calculation of the linker-to-pillar ratio.

Section 4: Application Protocol - Drug Loading and Release

The basic amidino groups lining the pores of Zn-BDC-DAO(amidine) make it an ideal candidate for the encapsulation and pH-controlled release of acidic drugs. This protocol uses Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, as a model therapeutic.

Drug Loading and Release Mechanism

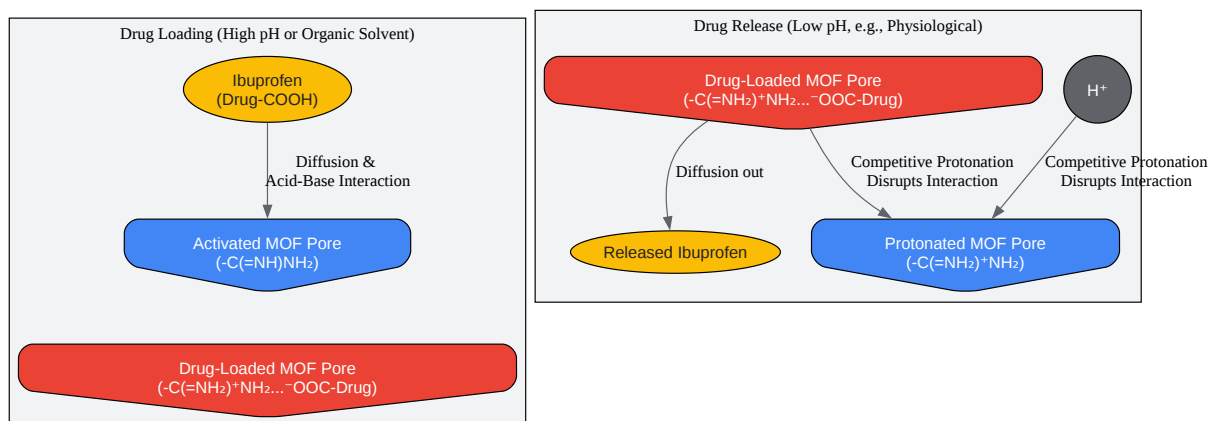


Fig. 3: Proposed mechanism for pH-responsive drug delivery.

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Caption: Ibuprofen is loaded via acid-base interaction and released in an acidic environment due to competitive protonation.

Protocol: Ibuprofen Loading

- Activation: Ensure the Zn-BDC-DAO(amidine) MOF is fully activated as described in Section 2.3.
- Drug Solution: Prepare a 10 mg/mL solution of Ibuprofen in a suitable solvent like ethanol.
- Loading: Accurately weigh 50 mg of the activated MOF and suspend it in 10 mL of the Ibuprofen solution.

- Incubation: Seal the vial and stir the suspension at room temperature for 48 hours to allow the drug molecules to diffuse into the pores and equilibrate.
- Isolation: Centrifuge the suspension (e.g., 8000 rpm for 10 minutes) to pellet the drug-loaded MOF.
- Washing: Carefully decant the supernatant. Wash the pellet with 5 mL of fresh ethanol to remove any drug adsorbed on the external surface of the crystals. Centrifuge again and discard the supernatant. Repeat this wash step once more.
- Drying: Dry the drug-loaded MOF under vacuum at 40°C for 6 hours.

Protocol: Quantifying Drug Loading

- Supernatant Analysis: Combine the supernatant from the loading and washing steps.
- Calibration Curve: Prepare a series of standard Ibuprofen solutions in ethanol of known concentrations. Measure their absorbance at the characteristic wavelength ($\lambda_{\text{max}} \approx 264$ nm) using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to create a calibration curve.
- Calculation: Measure the absorbance of the combined supernatant. Use the calibration curve to determine the concentration of unloaded Ibuprofen. The amount of loaded drug is the initial amount minus the unloaded amount.
 - Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

Protocol: In Vitro Drug Release

- Release Medium: Prepare a release buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.
- Experiment Setup: Accurately weigh 20 mg of the dried, drug-loaded MOF and place it in a dialysis bag or suspend it directly in 50 mL of the PBS release medium. Place the setup in a shaker bath at 37°C.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed

PBS to maintain a constant volume.

- Analysis: Measure the absorbance of each aliquot using UV-Vis spectroscopy at 264 nm. Use a pre-established calibration curve for Ibuprofen in PBS to determine the concentration of released drug at each time point.
- Data Presentation: Plot the cumulative percentage of drug released versus time to generate a release profile.

Conclusion and Future Outlook

The use of **1,8-diamidinoctane** as a pillaring ligand offers a rational design strategy for creating functional MOFs with tailored properties for drug delivery. The combination of a flexible aliphatic spacer and highly basic amidino functional groups enables the construction of 3D frameworks with controlled porosity and a strong affinity for acidic therapeutic agents. The protocols outlined here provide a comprehensive framework for the synthesis, characterization, and evaluation of these promising materials.

Future research in this area could explore:

- The use of different metal clusters and primary linkers to modulate the framework's stability and pore geometry.
- Investigating the loading and release of a wider range of drug molecules, including those that can engage in specific hydrogen bonding with the amidino pillars.
- Post-synthetic modification of the coordinated diamidino ligand to introduce further functionality within the MOF channels.

By leveraging the unique chemical properties of ligands like **1,8-diamidinoctane**, researchers can continue to advance the design of sophisticated MOF-based systems for targeted and controlled drug delivery.

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